molecular formula C17H16N2O3S B2892114 2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile CAS No. 478080-59-0

2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile

Cat. No. B2892114
CAS RN: 478080-59-0
M. Wt: 328.39
InChI Key: LICBGKXQJBLPPL-NTUHNPAUSA-N
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Description

2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile, also known as 4-acetyl-5-methyl-1,3-thiazol-2-yl-3-(3,4-dimethoxyphenyl)acrylonitrile, is an organic compound that has been studied extensively in scientific research. This compound has been found to possess a variety of properties, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been found to be effective in the treatment of several diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

Synthetic Applications and Catalysis

Acrylonitrile derivatives, including those with thiazolyl and methoxyphenyl groups, are key intermediates in synthetic organic chemistry. The dimerization of acrylonitrile to form complex molecules has been catalyzed by transition metals, indicating the versatility of acrylonitrile derivatives in constructing more complex molecular architectures (Saegusa et al., 1970). This synthetic utility extends to the formation of organic sensitizers for solar cells, where electron-conducting and anchoring groups play a critical role in photovoltaic efficiency (Kim et al., 2006).

Antimicrobial and Antifungal Properties

The modification of acrylonitrile derivatives to include thiazole groups has been explored for antimicrobial applications. For instance, methacrylic polymers incorporating thiazole groups have shown promising antimicrobial activities, highlighting the potential of these compounds in biomedical applications (Cuervo-Rodríguez et al., 2019).

Anticancer Research

The cytotoxic activities of heteroarylacrylonitriles against various cancer cell lines have been extensively studied. Compounds substituted at the acrylonitrile moiety with triazoles or benzimidazoles, and various substituted rings, have shown significant in vitro cytotoxic potency, indicating the potential of acrylonitrile derivatives in anticancer drug development (Sa̧czewski et al., 2004).

Photophysical Properties

Acrylonitrile derivatives have also been explored for their photophysical properties, particularly in the development of fluorescent materials. The synthesis and characterization of new fluorescent thiazoles based on acrylonitrile cores have demonstrated the potential of these compounds in optical applications, such as in organic light-emitting diodes (OLEDs) and fluorescent markers (Eltyshev et al., 2021).

properties

IUPAC Name

(E)-2-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10(20)16-11(2)23-17(19-16)13(9-18)7-12-5-6-14(21-3)15(8-12)22-4/h5-8H,1-4H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICBGKXQJBLPPL-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=CC2=CC(=C(C=C2)OC)OC)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(S1)/C(=C/C2=CC(=C(C=C2)OC)OC)/C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile

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